molecular formula C18H21ClO4 B8642233 2,3-Dibutoxy-6-chloronaphthalene-1,4-dione CAS No. 91037-31-9

2,3-Dibutoxy-6-chloronaphthalene-1,4-dione

Cat. No. B8642233
M. Wt: 336.8 g/mol
InChI Key: VTBNFXPEUDRNSW-UHFFFAOYSA-N
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Patent
US04442127

Procedure details

To a solution of sodium-n-butoxide (25.8 g) in dry dimethylformamide (125 ml) was added 2,3,6-trichloro-1,4-naphthoquinone (28 g) in one amount. The mixture was refluxed for 2 hours, then cooled, acidified with 6 M hydrochloric acid and evaporated. The residue was chromatographed over silica gel using dichloromethane as eluant to yield 2,3-di-n-butoxy-6-chloro-1,4-naphthoquinone (12.3 g) as a red oily solid.
[Compound]
Name
sodium-n-butoxide
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:15])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1Cl)=[CH:8][C:7]([Cl:14])=[CH:6][CH:5]=2.Cl>CN(C)C=O>[CH2:10]([O:13][C:2]1[C:3](=[O:15])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1[O:15][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:8][C:7]([Cl:14])=[CH:6][CH:5]=2)[CH2:9][CH2:8][CH3:7]

Inputs

Step One
Name
sodium-n-butoxide
Quantity
25.8 g
Type
reactant
Smiles
Name
Quantity
28 g
Type
reactant
Smiles
ClC=1C(C2=CC=C(C=C2C(C1Cl)=O)Cl)=O
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC=1C(C2=CC=C(C=C2C(C1OCCCC)=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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